molecular formula C15H15NO4S B2493475 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 727704-68-9

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2493475
CAS No.: 727704-68-9
M. Wt: 305.35
InChI Key: GFOVIYGXYVCJAZ-UHFFFAOYSA-N
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Description

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C15H15NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further substituted with a 2,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid: Characterized by the presence of a 2,5-dimethylphenyl group.

    3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a 4-methylphenyl group instead of a 2,5-dimethylphenyl group.

    3-{[(2-Chlorophenyl)sulfonyl]amino}benzoic acid: Contains a 2-chlorophenyl group instead of a 2,5-dimethylphenyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with hydrophobic pockets in proteins or other biological targets.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-6-7-11(2)14(8-10)21(19,20)16-13-5-3-4-12(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVIYGXYVCJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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